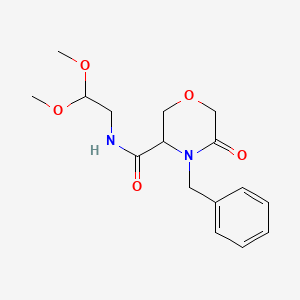

4-benzyl-N-(2,2-dimethoxyethyl)-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(2,2-dimethoxyethyl)-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-21-15(22-2)8-17-16(20)13-10-23-11-14(19)18(13)9-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPUFJNGVRSOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1COCC(=O)N1CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzyl-N-(2,2-dimethoxyethyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization. The synthetic routes and reaction conditions can vary, but a common approach involves the following steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a dihaloalkane.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Addition of the Dimethoxyethyl Group: This step involves the reaction of the morpholine derivative with a dimethoxyethyl halide under basic conditions.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-benzyl-N-(2,2-dimethoxyethyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The benzyl and dimethoxyethyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.

Medicine: The compound could be investigated for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor ligand.

Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2,2-dimethoxyethyl)-5-oxomorpholine-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Carboxamides

(3S)-4-Benzyl-N-[(4-Methylphenyl)Methyl]-5-Oxomorpholine-3-Carboxamide

- Structural Differences : The amide nitrogen is substituted with a 4-methylbenzyl group instead of 2,2-dimethoxyethyl. The stereochemistry at the 3-position is specified as (S), which may enhance enantioselective interactions with biological targets .

- Physicochemical Impact: The 4-methylbenzyl group increases lipophilicity (logP ~2.8 vs.

N-(3-Chlorobenzyl)-5-Oxomorpholine-3-Carboxamide Derivatives

- Example : A compound synthesized in features a 3-chlorobenzylamide group.

- Key Contrast : The electron-withdrawing chlorine atom may enhance binding to polar targets (e.g., enzymes) compared to the electron-rich dimethoxyethyl group.

(R)-4-Benzyl-5-Oxomorpholine-3-Carboxylic Acid (BP 2093)

- Core Modification : This precursor lacks the carboxamide group, terminating in a carboxylic acid.

- Functional Impact: The absence of the dimethoxyethyl side chain reduces molecular weight (MW 261 vs. 364 for the target compound) and alters ionization behavior (pKa ~3.5 for -COOH vs. non-ionizable amide) .

Pyrrolidine-Based Analogs

1-(4-{2-[(2-Fluorophenyl)Amino]-2-Oxoethoxy}Phenyl)-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide

- Core Heterocycle : Replaces morpholine with pyrrolidine, reducing ring oxygen count and altering conformational flexibility.

Crystallographic Analysis

- Tools : SHELX programs (e.g., SHELXL, SHELXS) and WinGX are widely used for structural determination.

- Structural Insights : The dimethoxyethyl group’s ether linkages may introduce torsional flexibility, contrasting with the planar 4-methylbenzyl group in the (3S)-analog .

Biological Activity

4-benzyl-N-(2,2-dimethoxyethyl)-5-oxomorpholine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews available research on its biological activity, focusing on mechanisms of action, therapeutic implications, and structure-activity relationships.

Chemical Structure and Properties

The compound features a morpholine ring with a carboxamide functional group, which is significant for its biological interactions. The presence of the benzyl and dimethoxyethyl substituents may enhance lipophilicity and influence binding affinity to biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Toll-like Receptor Modulation : Some derivatives have shown activity as antagonists or inhibitors for Toll-like receptors (TLRs), which play a crucial role in immune response regulation. This modulation can potentially lead to anti-inflammatory effects .

- β-cell Protection : Studies have highlighted the protective effects of related compounds against endoplasmic reticulum (ER) stress in pancreatic β-cells. For instance, N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives demonstrated significant β-cell protective activity with an EC50 value of 0.1 ± 0.01 μM, suggesting that structural modifications can enhance this activity .

Table 1: Summary of Biological Activities

Case Studies

- Diabetes Research : In a study focusing on diabetes treatment, the β-cell protective activity of novel scaffolds was examined. The findings indicated that specific substitutions on the benzamide scaffold significantly enhanced protective effects against ER stress-induced cell death .

- Anti-inflammatory Potential : Another study explored the anti-inflammatory properties of compounds similar to this compound by assessing their ability to inhibit TLR-mediated pathways. Results showed promising activity in modulating immune responses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the morpholine ring and substituents significantly impact biological activity:

- Substituent Variations : The introduction of different functional groups on the benzyl moiety and alterations in the morpholine structure have been shown to enhance or diminish biological activity. For example, adding electron-withdrawing groups improved potency against ER stress .

- Hydrophilicity vs. Lipophilicity : Balancing hydrophilic and lipophilic properties is crucial for optimizing bioavailability and therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 4-benzyl-N-(2,2-dimethoxyethyl)-5-oxomorpholine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis of carboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For structurally analogous compounds, multi-step routes are common:

- Step 1 : Preparation of the morpholine-3-carboxylic acid core via cyclization of substituted ethanolamine derivatives under acidic conditions .

- Step 2 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt or CDI, followed by reaction with 2,2-dimethoxyethylamine.

- Key variables : Solvent polarity (DMF or acetonitrile enhances nucleophilicity), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of amine for complete conversion) .

- Yield optimization : Reaction monitoring via TLC or HPLC is critical; purification by column chromatography (silica gel, 5–10% MeOH in DCM) typically achieves >85% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the dimethoxyethyl chain. The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the morpholine oxygen deshields adjacent protons (δ 3.5–4.2 ppm) .

- IR spectroscopy : Confirm carboxamide formation via C=O stretches at ~1640–1680 cm⁻¹ and N-H bends at ~1550 cm⁻¹ .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity. ESI+ mode typically shows [M+H]+ at m/z 377.2 (calculated for C₁₇H₂₄N₂O₅) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

- Assay conditions : Test under standardized pH (7.4), temperature (37°C), and ionic strength. For example, conflicting α-glucosidase inhibition data could stem from variations in enzyme source (mammalian vs. microbial) .

- Compound stability : Perform stability studies (HPLC at 0, 6, 24 hrs) in assay buffers to rule out degradation.

- Orthogonal assays : Validate hits using SPR (binding affinity) and cellular models (e.g., HEK293 for receptor antagonism) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Solubility enhancement : Use co-solvents (10% DMSO in saline) or cyclodextrin inclusion complexes. For analogs, logP values >2.5 indicate lipophilicity; introduce polar groups (e.g., hydroxyls) to improve aqueous solubility .

- Bioavailability : Conduct PK/PD studies in rodents with oral/intravenous administration. Microsomal stability assays (rat liver microsomes) identify metabolic hotspots (e.g., morpholine ring oxidation) .

Q. How can computational modeling guide SAR studies for target selectivity?

- Docking simulations : Use AutoDock Vina to model interactions with off-target proteins (e.g., kinases vs. GPCRs). Focus on hydrogen bonds between the carboxamide and conserved residues (e.g., Asp86 in COX-2) .

- MD simulations : Run 100-ns trajectories to assess binding stability. Clustering analysis reveals dominant binding poses .

- QSAR models : Train with datasets of IC₅₀ values and descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against novel targets .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to pull down interacting proteins from cell lysates .

- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomics : LC-MS-based profiling identifies pathway perturbations (e.g., altered glycolysis in cancer cells) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

- Control standardization : Ensure consistent cell passage numbers, serum concentrations, and seeding densities.

- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify cell line-specific resistance pathways (e.g., upregulated efflux pumps) .

- Dose-response curves : Compare Hill slopes; steep slopes (nH >1.5) suggest cooperative binding, while shallow slopes indicate off-target effects .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?

- Primary assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).

- Secondary assays : NF-κB luciferase reporter assays in HEK293 cells .

- Counter-screens : Test COX-1/COX-2 inhibition (fluorometric kits) to rule out NSAID-like activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.